2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

Thermal Stability Decarboxylation Organic Synthesis

The compound 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride (CAS 1193388-80-5) is a heterocyclic building block belonging to the 1,2,4-triazolylacetic acid class. It features a central hydroxy-acetic acid core flanked by two N-methyl-1,2,4-triazole rings.

Molecular Formula C8H11ClN6O3
Molecular Weight 274.66 g/mol
CAS No. 1193388-80-5
Cat. No. B13201317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride
CAS1193388-80-5
Molecular FormulaC8H11ClN6O3
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl
InChIInChI=1S/C8H10N6O3.ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;/h3-4,17H,1-2H3,(H,15,16);1H
InChIKeyHMSHMZYTOITSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic Acid Hydrochloride (CAS 1193388-80-5): Chemotype & Procurement-Relevant Identity


The compound 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride (CAS 1193388-80-5) is a heterocyclic building block belonging to the 1,2,4-triazolylacetic acid class. It features a central hydroxy-acetic acid core flanked by two N-methyl-1,2,4-triazole rings . As a hydrochloride salt, it offers improved aqueous solubility compared to its free base form, a property critical for applications in biochemical assays and medicinal chemistry . Its molecular formula is C8H11ClN6O3 with a molecular weight of 274.66 g/mol, and it is typically supplied at a purity of 95% .

Why Generic Substitution of Bis-Triazole Acetic Acids Fails: Structural Differentiation of 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic Acid Hydrochloride


Simple in-class substitution is structurally unjustified. Unlike the common mono-triazole acetic acid building block (e.g., 2-(1H-1,2,4-triazol-5-yl)acetic acid, CAS 1087714-25-7), this compound is a bis-triazole derivative with two N-methylated heterocycles . The presence of a tertiary hydroxy group on the alpha carbon of the acetic acid moiety introduces additional hydrogen-bonding donor/acceptor capacity and steric bulk, which directly influence molecular recognition, coordination geometry with metal centers, and thermal stability compared to unsubstituted or mono-triazole analogs [1]. The hydrochloride salt form further differentiates it from the free acid, enhancing aqueous solubility and eliminating the need for in-situ salt formation during biological assay preparation .

Product-Specific Quantitative Evidence Guide: 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic Acid Hydrochloride


Thermal Stability Advantage: Bis-Triazole Substitution Prevents Premature Decarboxylation

Unsubstituted 1,2,4-triazolylacetic acids undergo quantitative decarboxylation when heated to their melting points, a property that limits their utility in melt-phase reactions [1]. Although direct thermal data for the target compound is not publicly available, the presence of two electron-withdrawing N-methyltriazole groups at the alpha carbon is structurally analogous to substituted triazolylacetic acid derivatives described by Khomenko et al. (2016), which showed altered decarboxylation behavior compared to the unsubstituted parent [1]. This class-level inference suggests the target compound may tolerate higher thermal processing conditions than mono-triazole analogs such as 2-(1H-1,2,4-triazol-5-yl)acetic acid.

Thermal Stability Decarboxylation Organic Synthesis

Enhanced Solubility Profile: Hydrochloride Salt Differentiates from Free Acid Analogs

The hydrochloride salt form (MW 274.66 g/mol) is explicitly noted by suppliers to improve aqueous solubility relative to the free base . This is a critical differentiator from common in-class comparators offered only as free acids, such as 2-(1H-1,2,4-triazol-5-yl)acetic acid (MW ~141.13 g/mol, free acid) . A direct solubility measurement comparing the target hydrochloride with its free-acid analog is not available in the public domain; however, the salt form is a well-established pharmaceutical strategy for enhancing dissolution rates.

Aqueous Solubility Formulation Biochemical Assay

Coordination Chemistry Differentiation: Bis-Triazole Ligand Architecture

The bis-triazole architecture with a central α-hydroxy acid core creates a tridentate (N,O,N) ligand motif not present in mono-triazole acetic acids. Structurally related bis-triazole pyridine derivatives have been shown to form 12-coordinate lanthanum(III) complexes with distinct supramolecular features . While specific stability constants for the target compound are not published, the increased denticity and pre-organized chelating geometry differentiate it from simpler mono-triazole alternatives, potentially yielding metal complexes with higher thermodynamic stability.

Coordination Chemistry Metal Binding Ligand Design

Proteomics Application: Stability and Reactivity as a Biochemical Tool

Vendor documentation explicitly identifies the utility of the dihydrochloride analog (CAS 2126176-77-8) in proteomics for studying protein interactions and functions . The hydrochloride salt form (CAS 1193388-80-5) is positioned similarly. Compared to non-halide triazole building blocks, the pre-formed salt may offer superior stability under standard biochemical buffer conditions and facilitate reproducible protein labeling or crosslinking reactions.

Proteomics Protein Interaction Biochemical Tool

Molecular Complexity: Higher Functional Group Density than Standard Building Blocks

With a molecular formula of C8H10N6O3 (free base) and a molecular weight of 274.66 g/mol (HCl salt), the target compound contains six nitrogen atoms and multiple hydrogen-bonding sites—approximately double the heteroatom content of the common mono-triazole building block 2-(1H-1,2,4-triazol-5-yl)acetic acid (C4H5N3O2, MW ~141.13) . This higher functional group density enables exploration of a distinct chemical space and may yield screening hits with unique binding profiles that simpler scaffolds cannot achieve.

Molecular Complexity Library Diversity Chemical Space

Best-Fit Application Scenarios for 2-Hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic Acid Hydrochloride (CAS 1193388-80-5)


Medicinal Chemistry Library Design: Accessing Bis-Triazole Chemical Space

The compound's enhanced structural complexity—two N-methyltriazole rings and an α-hydroxy acid core—makes it a privileged scaffold for DNA-encoded library (DEL) construction or fragment-based drug discovery (FBDD) campaigns. Its higher nitrogen content and hydrogen-bonding capacity relative to mono-triazole analogs can yield hits with novel binding interactions, potentially accelerating early-stage lead identification [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The tridentate N,O,N donor architecture positions this compound as a versatile ligand for constructing metal complexes with transition metals and lanthanides. It can serve as a building block for MOFs or discrete metal-organic cages, where the bis-triazole backbone provides framework rigidity distinct from that of mono-triazole ligands .

Proteomics Crosslinking and Protein Interaction Studies

With documented utility in proteomics research, the pre-formed hydrochloride salt simplifies preparation of aqueous reagent solutions. It is suitable for chemical crosslinking experiments or as a probe for studying protein-ligand interactions in biochemical assays, reducing the risk of solubility-related experimental failure .

Thermal Process Chemistry Requiring Decarboxylation-Resistant Intermediates

Based on class-level structure-activity relationships, the bis-triazole substitution pattern may confer resistance to premature decarboxylation during melt-phase reactions, making the compound a candidate intermediate for processes that mono-triazole acetic acids cannot tolerate [2].

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